1-[2-(Morpholin-4-yl)ethyl]-5-oxopyrrolidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its structural features that combine morpholine and pyrrolidine moieties. This compound is classified as an amino acid derivative and has been explored for its potential applications in drug discovery, particularly in the development of therapeutic agents targeting various diseases.
The compound has been documented in various scientific literature and databases, including PubChem, which provides comprehensive data on its chemical properties and structure. The molecular formula for this compound is , and it is characterized by a complex structure that includes a morpholine ring and a pyrrolidine skeleton.
1-[2-(Morpholin-4-yl)ethyl]-5-oxopyrrolidine-3-carboxylic acid falls under the category of heterocyclic compounds due to the presence of nitrogen-containing rings. It is also classified as a carboxylic acid because of the carboxyl functional group (-COOH) present in its structure.
The synthesis of 1-[2-(Morpholin-4-yl)ethyl]-5-oxopyrrolidine-3-carboxylic acid typically involves several key steps, including the formation of the morpholine derivative from starting materials such as 1,2-amino alcohols or aziridines. The process may include coupling reactions, cyclization, and subsequent reduction steps to achieve the desired product.
The molecular structure of 1-[2-(Morpholin-4-yl)ethyl]-5-oxopyrrolidine-3-carboxylic acid features a pyrrolidine ring fused with a carboxylic acid group and a morpholine side chain.
The chemical reactivity of 1-[2-(Morpholin-4-yl)ethyl]-5-oxopyrrolidine-3-carboxylic acid can include:
The reaction conditions such as temperature, solvent choice, and catalyst presence significantly influence the outcome and efficiency of these reactions.
The mechanism of action for 1-[2-(Morpholin-4-yl)ethyl]-5-oxopyrrolidine-3-carboxylic acid involves its interaction with biological targets at the molecular level. The morpholine and pyrrolidine structures allow for specific binding to receptors or enzymes involved in disease processes.
Research indicates that compounds with similar structures have shown activity against various biological targets, suggesting potential therapeutic roles in treating conditions like cancer or fibrosis.
1-[2-(Morpholin-4-yl)ethyl]-5-oxopyrrolidine-3-carboxylic acid has been utilized in:
This compound integrates two pharmacologically significant heterocyclic systems—morpholine and γ-aminobutyric acid (GABA)-derived pyrrolidone—into a single molecular architecture. Its systematic name reflects precise atomic connectivity while adhering to IUPAC conventions. The morpholine moiety contributes hydrophilic character and potential hydrogen-bonding capacity, while the 5-oxopyrrolidine (γ-lactam) ring introduces conformational constraints and amide bond polarity. Such hybrid structures represent strategic approaches in modern drug design, leveraging synergistic interactions between distinct heterocyclic pharmacophores to modulate bioavailability and target engagement [4] [8].
The compound belongs to the pyrrolidinone class of five-membered lactams, specifically classified as a 5-oxopyrrolidine-3-carboxylic acid derivative. Its IUPAC name, 1-[2-(Morpholin-4-yl)ethyl]-5-oxopyrrolidine-3-carboxylic acid, systematically describes its molecular framework:
Table 1: Key Identifiers of 1-[2-(Morpholin-4-yl)ethyl]-5-oxopyrrolidine-3-carboxylic Acid
Property | Value |
---|---|
CAS Registry Number | 304859-18-5 [2] |
Molecular Formula | C₁₁H₁₈N₂O₄ [1] [2] |
Molecular Weight | 242.27 g/mol [2] |
SMILES | O=C(C(C1)CN(CCN2CCOCC2)C1=O)O [2] |
The numbering prioritizes the carboxylic acid functional group (C3), followed by the lactam carbonyl (C5). The morpholine ring (1-oxa-4-azacyclohexane) connects via a two-carbon ethylenic spacer (-CH₂-CH₂-) to the pyrrolidine nitrogen. This nomenclature adheres to IUPAC Rule C-463.1, where carboxylic acids receive highest priority, and Rule B-1, for naming substituted heteromonocycles [6].
Five-membered nitrogen heterocycles like pyrrolidinone emerged as critical scaffolds in antibiotic development during the late 20th century. Their significance is highlighted by FDA approvals:
Table 2: Clinically Approved Antibiotics Featuring Pyrrolidone/Pyrrolidine Moieties
Approval Year | Antibiotic | Class | Role of Pyrrolidone/Pyrrolidine |
---|---|---|---|
1996 | Meropenem | Carbapenem | Enhances β-lactam stability and potency |
2001 | Ertapenem | Carbapenem | Improves pharmacokinetic profile |
2019 | Imipenem/Cilastatin/Relebactam | β-lactamase inhibitor combination | Relebactam contains azabicyclo-imidazolidinone |
These innovations exploited the pyrrolidine ring’s ability to:
The structural hybrid in 1-[2-(morpholin-4-yl)ethyl]-5-oxopyrrolidine-3-carboxylic acid represents an evolution of this design philosophy, combining pyrrolidone’s constrained polarity with morpholine’s solubilizing and metabolic stability properties [4] [8].
Morpholinyl Group Contributions
Pyrrolidone Group Contributions
This synergy is exemplified in antibiotics like ceftobiprole (5th-gen cephalosporin) where a pyrrolidine moiety enhances potency against Gram-positive bacteria, and in kinase inhibitors where morpholine improves solubility without compromising target affinity [4]. The ethylenic linker in 1-[2-(morpholin-4-yl)ethyl]-5-oxopyrrolidine-3-carboxylic acid provides optimal spatial separation between pharmacophores, minimizing electronic interference while maintaining conformational flexibility for target engagement [4] [8].
Table 3: Physicochemical Contributions of Key Moieties
Moiety | log P Reduction | Hydrogen-Bond Acceptors | Key Biological Roles |
---|---|---|---|
Morpholin-4-yl (via -CH₂CH₂-) | ~0.7–1.2 | 1 (O) + 1 (N) | Solubility, metabolic stability |
5-Oxopyrrolidine | ~0.3 | 2 (2x C=O) | Conformational constraint, target binding |
Carboxylic Acid (C3) | Increases with pH | 2 (C=O, OH) | Ionic interactions, salt formation |
The strategic incorporation of both moieties addresses key challenges in antibiotic design: combating resistance through novel structural motifs and optimizing pharmacokinetics via polarity modulation. This aligns with efforts to revive "forgotten" antibiotic scaffolds by functionalizing them with solubilizing heterocycles like morpholine [4].
CAS No.: 71031-15-7
CAS No.: 24622-61-5
CAS No.: 92219-95-9
CAS No.:
CAS No.:
CAS No.: 7362-34-7